molecular formula C7H5FN2O B1398777 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 956460-93-8

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1398777
CAS No.: 956460-93-8
M. Wt: 152.13 g/mol
InChI Key: CNWDXMBVANPUCX-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a fluorine atom at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation, differentiation, and survival. The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . By inhibiting these receptors, this compound can modulate downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-metastatic agent . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism underscores its therapeutic potential in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained inhibition of cell proliferation and migration, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its distribution to target sites . The compound’s localization and accumulation in tumor tissues contribute to its therapeutic efficacy.

Subcellular Localization

This compound predominantly localizes in the cytoplasm and nucleus of target cells . Its activity is influenced by post-translational modifications and interactions with intracellular proteins . These factors determine its subcellular distribution and functional outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be achieved through several methods. One common approach involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using the Balz-Schiemann reaction or lithium-halogen exchange . Another method includes the reaction of 5-Hydroxy-7-azaindole with methyl 2,4-difluorobenzoate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom at the 4-position.

    4-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Contains a chlorine atom instead of fluorine.

    4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Features a methyl group at the 4-position.

Uniqueness

4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWDXMBVANPUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726240
Record name 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956460-93-8
Record name 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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